4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene
Overview
Description
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene is an organic compound characterized by the presence of bromine, methylthio, and trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Target of Action
The primary targets of the compound “4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene”, also known as “4-Bromo-2-(trifluoromethyl)thioanisole”, are currently unknown. This compound is a building block used in organic synthesis
Mode of Action
As a building block in organic synthesis, this compound’s mode of action would depend on the specific reactions it is involved in. Trifluoromethyl-containing compounds, like this one, are often used in the synthesis of diverse fluorinated compounds through selective C–F bond activation . The exact interactions with other molecules would depend on the specific synthesis pathway being used.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific molecules it is used to synthesize. Trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects would therefore depend on the properties of these synthesized compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methylthiolation, and trifluoromethylation, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
4-Bromo-1-(methylthio)-benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Bromo-2-(trifluoromethyl)-benzene: Lacks the methylthio group, affecting its overall chemical behavior.
1-(Methylthio)-2-(trifluoromethyl)-benzene: Lacks the bromine atom, leading to variations in its reactivity and applications.
Uniqueness: 4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene is unique due to the presence of all three functional groups (bromine, methylthio, and trifluoromethyl) on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-methylsulfanyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMADDVSNZFTXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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